2'-Fluoroacetophenone

Catalog No.
S574868
CAS No.
445-27-2
M.F
C8H7FO
M. Wt
138.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Fluoroacetophenone

CAS Number

445-27-2

Product Name

2'-Fluoroacetophenone

IUPAC Name

1-(2-fluorophenyl)ethanone

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

InChI

InChI=1S/C8H7FO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3

InChI Key

QMATYTFXDIWACW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1F

Synonyms

o-fluoroacetophenone

Canonical SMILES

CC(=O)C1=CC=CC=C1F

Synthesis of Ascididemin

Synthesis of 1-(2-Piperidin-1-yl-phenyl)-ethanone

2'-Fluoroacetophenone, also known as 1-(2-fluorophenyl)ethanone, is an aromatic compound with the molecular formula C₈H₇FO and a molecular weight of approximately 138.14 g/mol. It is characterized by a colorless to yellowish liquid appearance and has a melting point of 26-27 °C and a boiling point of 238.4 °C at 760 mmHg. This compound is soluble in various organic solvents, including acetone, chloroform, dichloromethane, ethanol, ethyl acetate, and methanol .

Currently, there is no scientific research readily available on the specific mechanism of action of 2'-Fluoroacetophenone in biological systems.

2'-Fluoroacetophenone can be a harmful compound if not handled properly. Here are some safety points to consider:

  • Flammability: Flash point reported as 60-61 °C []. Keep away from heat sources and open flames.
  • Toxicity: Specific data on toxicity is limited. However, as with most organic compounds, it is advisable to avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat while handling this compound [].
Such as:

  • Substitution Reactions: The fluorine atom can be replaced by other substituents.
  • Addition Reactions: It can react with nucleophiles due to the electrophilic nature of the carbonyl group.
  • Condensation Reactions: It can condense with other compounds under appropriate conditions.
  • Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used .

While specific toxicity data for 2'-fluoroacetophenone is limited, it is classified as an irritant. Similar compounds have shown potential biological activities, including antimicrobial and anti-inflammatory properties. Its derivatives are explored in pharmaceutical applications, particularly in synthesizing drugs like bronchodilators .

Several synthesis methods for 2'-fluoroacetophenone have been documented:

  • From α-Bromoacetophenone: This involves reacting α-bromoacetophenone with hydrogen fluoride in the presence of pyridine.
  • From Fluoroacetyl Chloride: Reacting fluoroacetyl chloride with benzene using aluminum trichloride as a catalyst.
  • Magnesium-Catalyzed Method: A method involving magnesium chips, ethyl alcohol, and carbon tetrachloride followed by various steps to yield the final product .

2'-Fluoroacetophenone serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: It is used in synthesizing ascididemin and other medicinal compounds.
  • Dyes and Fine Chemicals: The compound acts as a precursor for various dyes and specialty chemicals .

Several compounds share structural similarities with 2'-fluoroacetophenone. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
AcetophenoneC₈H₈ONo fluorine; widely used as a solvent and intermediate
4-FluoroacetophenoneC₈H₇F OFluorine at para position; different reactivity
2-HydroxyacetophenoneC₈H₉O₂Hydroxyl group instead of fluorine; different properties
FluorobenzeneC₆H₅FSimple aromatic compound; lacks acetyl group

The presence of the fluorine atom at the ortho position in 2'-fluoroacetophenone imparts unique electronic properties that influence its reactivity and biological activity compared to its analogs .

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

445-27-2

Wikipedia

2'-Fluoroacetophenone

Dates

Modify: 2023-08-15
Lee et al. Catalytic enantioselective addition of organoboron reagents to fluoroketones controlled by electrostatic interactions. Nature Chemistry, doi: 10.1038/nchem.2523, published online 23 May 2016

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